molecular formula C16H19ClO2 B1669174 Clidanac CAS No. 34148-01-1

Clidanac

Cat. No. B1669174
CAS RN: 34148-01-1
M. Wt: 278.77 g/mol
InChI Key: OIRAEJWYWSAQNG-UHFFFAOYSA-N
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Description

Clidanac is an anti-inflammatory agent developed in Japan for the treatment of rheumatoid arthritis . The drug is a mixture of two isomers, d- and l-, and the d-form is more active than the l-form . The therapeutic effect of Clidanac is mediated by the inhibition of prostaglandin biosynthesis .


Synthesis Analysis

An improved synthesis of substituted indan-1-carboxylic acid compounds, which include Clidanac, has been reported . This synthesis involves the cyclisation of phenyl succinic acid and reduction of the indanon-1-carboxylic acid with triethylsilane in trifluoracetic acid .


Molecular Structure Analysis

The molecular formula of Clidanac is C16H19ClO2 . It contains a total of 40 bonds, including 21 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Clidanac can uncouple the oxidative phosphorylation . There is no difference in the uncoupling potency of the two enantiomorphs .


Physical And Chemical Properties Analysis

Clidanac has a density of 1.2±0.1 g/cm3, a boiling point of 424.4±45.0 °C at 760 mmHg, and a flash point of 210.5±28.7 °C . It has a molar refractivity of 75.3±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 223.9±3.0 cm3 .

Scientific Research Applications

Optical Isomerization and Biological Activity

Optical isomerization of Clidanac (RS‐6‐chloro‐5‐cyclohexyl‐1‐indancarboxylic acid) was evaluated in guinea‐pigs, showing the conversion of R(−)‐Clidanac to the biologically active S(+)‐isomer after oral administration. This process could account for the equivalent in vivo activities of both isomers in this species, highlighting the importance of isomerization in drug activity and metabolism (Tamura, Kuzuna, Kawai, & Kishimoto, 1981).

Uncoupling Activity of Optical Enantiomers

The study on the uncoupling activities of Clidanac and its dechlorinated derivative on oxidative phosphorylation in isolated rat liver mitochondria revealed that Clidanac uncouples oxidative phosphorylation, with no significant difference in the uncoupling potency of the two enantiomorphs. This suggests a potential mechanism through which Clidanac might affect cellular energy metabolism (Kawai, Shiojiri, Fukushima, Nozawa, Hasegawa, Nozaki, Tsurumi, & Fujimura, 1984).

Inhibition of Prostaglandin Biosynthesis

Clidanac and some of its analogues were studied for their ability to inhibit prostaglandin (PG) biosynthesis using various microsomal preparations. Clidanac was among the most potent inhibitors identified, with the (+)‐isomer being significantly more potent than the (−)‐isomer in inhibiting PG synthetase activity. This inhibition could be a key mechanism through which Clidanac exerts its anti-inflammatory effects (Tamura, Kuzuna, & Kawai, 1981).

Safety And Hazards

When handling Clidanac, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClO2/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12H,1-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRAEJWYWSAQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022834
Record name 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clidanac

CAS RN

34148-01-1
Record name Clidanac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34148-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clidanac [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034148011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLIDANAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6HM01WAK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Example 25: 1 g of ifenprodil tartarate; Example 29: 1 g of pentazocine hydrochloride.
Name
ifenprodil tartarate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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